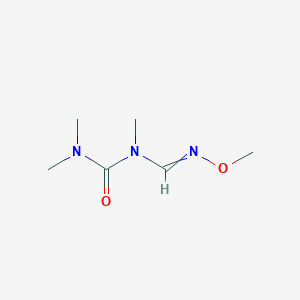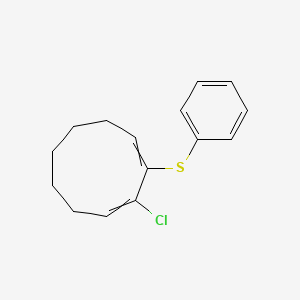![molecular formula C10H14N4SSn B12545700 1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole CAS No. 143277-89-8](/img/structure/B12545700.png)
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and coordination chemistry . This compound features a phenyl group, a trimethylstannyl group, and a sulfanyl group attached to the tetrazole ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole typically involves the reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then reacted with trimethyltin chloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate and sodium ascorbate to optimize yields .
Chemical Reactions Analysis
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole undergoes various chemical reactions, including:
Substitution: The tetrazole ring can participate in substitution reactions, particularly with electrophiles, due to its electron-rich nature.
Common reagents for these reactions include hydrogen peroxide, acetic acid, and various electrophiles and reducing agents. The major products formed from these reactions are sulfinyl and sulfonyl derivatives, as well as substituted tetrazoles .
Scientific Research Applications
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can stabilize negative charges by delocalizing electrons, which enhances receptor-ligand interactions . This property allows the compound to penetrate cell membranes more effectively, making it useful in medicinal applications .
Comparison with Similar Compounds
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-5-mercapto-1H-tetrazole: This compound has a similar structure but lacks the trimethylstannyl group, making it less versatile in certain applications.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This derivative has a sulfinyl group instead of a sulfanyl group, which affects its chemical reactivity and applications.
Properties
CAS No. |
143277-89-8 |
|---|---|
Molecular Formula |
C10H14N4SSn |
Molecular Weight |
341.02 g/mol |
IUPAC Name |
trimethyl-(1-phenyltetrazol-5-yl)sulfanylstannane |
InChI |
InChI=1S/C7H6N4S.3CH3.Sn/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;;;;/h1-5H,(H,8,10,12);3*1H3;/q;;;;+1/p-1 |
InChI Key |
QGBKNRSWZUSJBN-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)SC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


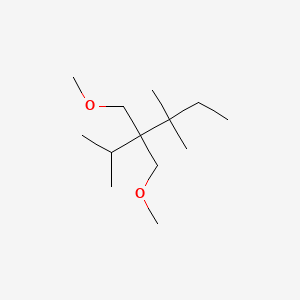
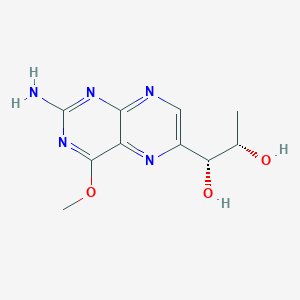
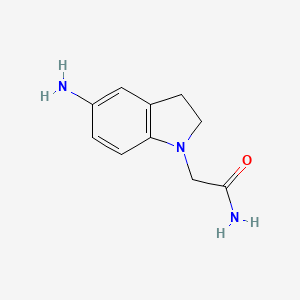


![N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12545673.png)
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12545674.png)

![3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene](/img/structure/B12545682.png)
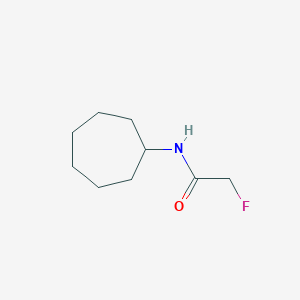
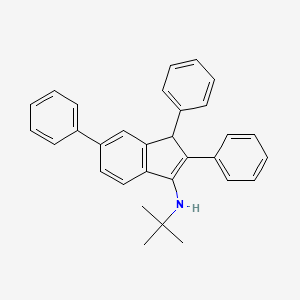
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
